Chemical structure analysis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol
Chemical structure analysis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol
An In-depth Technical Guide to the Chemical Structure Analysis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol
Executive Summary
This guide provides a comprehensive framework for the structural elucidation of 1-(1H-Indol-3-ylmethyl)-3-piperidinol, a heterocyclic compound featuring both an indole and a piperidine scaffold. Such molecules are of significant interest in medicinal chemistry due to the diverse biological activities associated with these rings.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a narrative built on validated analytical principles. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. The core techniques discussed—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—are presented as an integrated system for unambiguous structure confirmation and purity assessment.
Compound Profile: 1-(1H-Indol-3-ylmethyl)-3-piperidinol
A thorough analysis begins with an understanding of the molecule's fundamental characteristics. The structure combines a nucleophilic indole ring, susceptible to electrophilic substitution at the C3 position, with a saturated piperidine ring, which introduces basicity and defined stereochemistry.[1] The hydroxyl group on the piperidine ring adds a potential site for further functionalization and influences the molecule's polarity.
| Property | Value | Source / Method |
| Molecular Formula | C₁₄H₁₈N₂O | Calculated |
| Molecular Weight | 230.31 g/mol | Calculated[3] |
| Core Scaffolds | Indole, Piperidine | Visual Inspection |
| Key Functional Groups | Secondary Amine (Indole), Tertiary Amine (Piperidine), Alcohol | Visual Inspection |
| Predicted Properties | Basic (due to piperidine nitrogen), UV-active (due to indole chromophore) | Inferred from literature[4] |
Part 1: The Integrated Structural Elucidation Workflow
The definitive characterization of a novel or synthesized molecule is not a linear process but an integrated workflow where each technique provides complementary information. Mass spectrometry offers mass and fragmentation data, NMR spectroscopy reveals the precise atomic connectivity and stereochemistry, and chromatography confirms purity and allows for isolation.
Caption: Integrated workflow for structural elucidation.
Part 2: Mass Spectrometry for Molecular Weight and Fragmentation
Mass spectrometry is the first-line technique for confirming the molecular weight of the target compound and gaining initial structural insights through fragmentation analysis. For a molecule like 1-(1H-Indol-3-ylmethyl)-3-piperidinol, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its soft ionization nature, which readily protonates the analyte to form the [M+H]⁺ ion.
Causality in Experimental Design
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is selected over direct infusion. The preceding chromatographic separation ensures that the mass spectrum is obtained from a pure peak, preventing misinterpretation due to impurities or byproducts.
-
Ionization Mode: ESI in positive mode is chosen because the piperidine nitrogen is a ready site for protonation, leading to a strong signal for the [M+H]⁺ ion.
-
Analysis Mode: Tandem MS (MS/MS) is crucial. After isolating the [M+H]⁺ parent ion (m/z 231.15), collision-induced dissociation (CID) is applied. The resulting fragmentation pattern is a structural fingerprint, revealing the weakest bonds and most stable fragments.
Predicted Fragmentation Pathway
The most probable fragmentation will occur at the benzylic C-C bond between the indole and piperidine moieties, as this leads to the formation of a highly stable, resonance-delocalized indolyl cation.
Caption: Predicted ESI-MS/MS fragmentation pathway.
The detection of a strong signal at m/z 130 is highly characteristic of 3-substituted indoles.[5] Further fragmentation of the piperidinol ring, such as a loss of water (18 Da) from the protonated piperidinol fragment, can also provide confirmatory evidence.[6]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid ensures the analyte remains protonated.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization: ESI, Positive Mode.
-
Scan Mode: Full Scan (m/z 50-500) to find the parent ion, followed by a targeted MS/MS scan of m/z 231.15.
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to observe the full fragmentation pattern.
-
-
Data Analysis: Verify the presence of the [M+H]⁺ ion at m/z 231.15 (within 5 ppm accuracy for high-resolution MS). Analyze the MS/MS spectrum for key fragments, particularly the m/z 130.07 ion.[5][6]
Part 3: NMR Spectroscopy for Unambiguous Structure Confirmation
While MS provides the mass, NMR spectroscopy provides the definitive atomic-level blueprint of the molecule. Through a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, every proton and carbon is assigned, and their connectivity is established.
Causality in Experimental Design
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, C=O, etc.).
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which is critical for mapping out the spin systems in the piperidine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the indole and piperidine fragments across the non-protonated quaternary carbons and the tertiary nitrogen.
Predicted NMR Spectral Features
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |
| Indole NH | 10.5 - 11.5 (broad s) | - | To C2, C3, C3a, C7a |
| Indole H2 | ~7.2 (s) | ~122 | To C3, C3a, C7a |
| Indole H4-H7 | 7.0 - 7.8 (m) | 111 - 127 | Standard aromatic correlations |
| Methylene Bridge (-CH₂-) | ~3.7 (s) | ~53 | To Indole C3, Piperidine C2, C6 |
| Piperidine H3 (CH-OH) | ~3.5 (m) | ~67 | To C2, C4, C5 |
| Piperidine H2, H6 (N-CH₂) | 2.0 - 3.0 (m) | ~52, ~59 | To Methylene Bridge Carbon |
| Piperidine H4, H5 (-CH₂-) | 1.4 - 1.9 (m) | ~25, ~31 | To C3, C6 |
Note: Shifts are estimates based on typical values for indole and N-substituted piperidine scaffolds and can vary with solvent and concentration.[7][8][9]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable N-H and O-H protons are visible.
-
Acquisition:
-
Perform standard ¹H, ¹³C{¹H}, and DEPT-135 experiments on a >400 MHz spectrometer.
-
Acquire 2D gCOSY, gHSQC, and gHMBC spectra. Ensure sufficient resolution in both dimensions.
-
-
Data Processing & Interpretation:
-
Process all spectra using appropriate window functions, Fourier transformation, and phase/baseline correction.
-
Step 1: Assign the distinct aromatic protons of the indole ring and the broad NH singlet.
-
Step 2: Use the COSY spectrum to "walk around" the piperidine ring, connecting H2->H3->H4->H5->H6.
-
Step 3: Use the HSQC spectrum to assign the carbon attached to each proton identified in the previous steps.
-
Step 4: Use the HMBC spectrum for the crucial connections. A correlation from the methylene bridge protons (~3.7 ppm) to the indole C3 carbon confirms the point of attachment. Correlations from these same protons to the piperidine C2 and C6 carbons confirm the N-alkylation.
-
Caption: Systematic workflow for NMR data interpretation.
Part 4: Chromatographic Analysis for Purity and Isolation
Chromatographic methods are indispensable for assessing the purity of the final compound and for purification if necessary.[10] For a moderately polar, basic compound like 1-(1H-Indol-3-ylmethyl)-3-piperidinol, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique.
Causality in Method Development
-
Stationary Phase: A C18 column is the workhorse for RP-HPLC, providing excellent retention for the nonpolar indole moiety.
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used to ensure elution.
-
Mobile Phase Additive: The addition of 0.1% trifluoroacetic acid (TFA) or formic acid is critical. It serves two purposes: 1) It protonates the basic piperidine nitrogen, ensuring a single ionic state and preventing severe peak tailing. 2) It provides a source of protons for ESI-MS if used as a detector.
-
Detection: The indole ring possesses a strong UV chromophore.[4] A photodiode array (PDA) detector is ideal, allowing for monitoring at multiple wavelengths (typically ~220 nm and ~280 nm for indoles) and for checking peak purity spectrally.[11]
Experimental Protocol: RP-HPLC Purity Assessment
-
System Preparation: Use an HPLC system equipped with a pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 280 nm.
-
Gradient: 10% to 90% B over 20 minutes.
-
-
Analysis: Integrate the peak area of the main component. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity of >95% is typically required for biological screening and further studies.
Conclusion: Synthesizing the Data
The structural elucidation of 1-(1H-Indol-3-ylmethyl)-3-piperidinol is a self-validating process when these core techniques are integrated. HPLC-PDA confirms the sample is >95% pure and has a UV spectrum consistent with an indole. High-resolution LC-MS provides an exact mass that matches the molecular formula C₁₄H₁₈N₂O and an MS/MS fragmentation pattern showing the characteristic m/z 130 ion. Finally, a complete set of 1D and 2D NMR data allows for the unambiguous assignment of every atom and their connectivity, confirming the proposed structure. This multi-faceted analytical approach provides the highest degree of confidence required for publication, patenting, and advancement into drug development pipelines.
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